molecular formula C21H36O3 B11991740 5-beta-Pregnane-3-alpha,20-alpha,21-triol

5-beta-Pregnane-3-alpha,20-alpha,21-triol

Cat. No.: B11991740
M. Wt: 336.5 g/mol
InChI Key: KTOAERDTKFSYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-beta-Pregnane-3-alpha,20-alpha,21-triol is a steroidal compound with the molecular formula C21H36O3. It is a metabolite of progesterone and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-beta-Pregnane-3-alpha,20-alpha,21-triol typically involves the reduction of progesterone derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available steroid precursors. The process includes selective reduction, purification, and crystallization steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-beta-Pregnane-3-alpha,20-alpha,21-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

5-beta-Pregnane-3-alpha,20-alpha,21-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-beta-Pregnane-3-alpha,20-alpha,21-triol involves its interaction with specific steroid receptors in the body. It acts as a modulator of various hormonal pathways, influencing processes such as gene expression, cell signaling, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-alpha-Pregnane-3-beta,20-alpha-diol
  • 5-beta-Pregnane-3-alpha,20-alpha-diol
  • 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol

Uniqueness

5-beta-Pregnane-3-alpha,20-alpha,21-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethane-1,2-diol

InChI

InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3

InChI Key

KTOAERDTKFSYSF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.